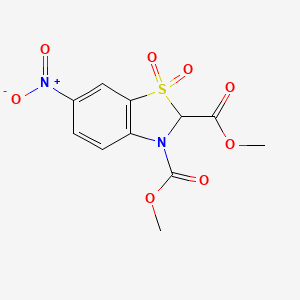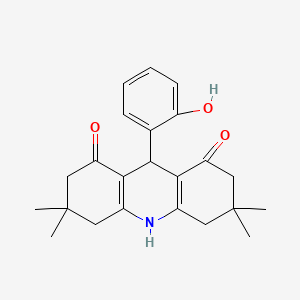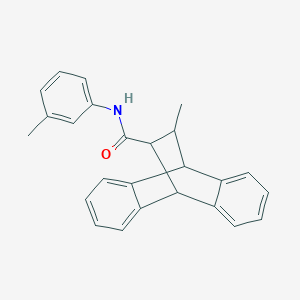![molecular formula C28H26N4O2S2 B11104020 Benzene-1,4-diylbis[(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B11104020.png)
Benzene-1,4-diylbis[(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE is a complex organic compound belonging to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thienopyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile under specific conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thienopyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, (3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE has shown potential as an antimicrobial agent . It exhibits strong activity against various microbial strains, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its antiproliferative properties . It has shown promise in inhibiting the growth of cancer cells, making it a potential candidate for anticancer drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- (3-AMINO-6-METHYL-THIENO[2,3-B]PYRIDIN-2-YL)-(4-METHOXY-PHENYL)-METHANONE
- (3-AMINO-6-PHENYL-THIENO[2,3-B]PYRIDIN-2-YL)-(4-CHLORO-PHENYL)-METHANONE
Uniqueness
Compared to similar compounds, (3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE stands out due to its dual thienopyridine moieties, which enhance its biological activity and provide unique chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H26N4O2S2 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
[4-(3-amino-6-propylthieno[2,3-b]pyridine-2-carbonyl)phenyl]-(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone |
InChI |
InChI=1S/C28H26N4O2S2/c1-3-5-17-11-13-19-21(29)25(35-27(19)31-17)23(33)15-7-9-16(10-8-15)24(34)26-22(30)20-14-12-18(6-4-2)32-28(20)36-26/h7-14H,3-6,29-30H2,1-2H3 |
InChI Key |
PUYFCSKDINJNJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5)CCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-{[(2-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile](/img/structure/B11103953.png)
![1-[3,3-bis(4-methylphenyl)-3'-phenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11103954.png)
![Methyl (3alpha)-12-oxo-3-[(phenylcarbonyl)oxy]cholan-24-oate](/img/structure/B11103957.png)
![4-[(E)-(cyclohexylimino)methyl]phenyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11103962.png)
![4,4'-sulfonylbis(2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol)](/img/structure/B11103970.png)
![4-amino-N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11103975.png)
![4-(pentyloxy)-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline](/img/structure/B11103983.png)
![2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B11103990.png)


![Ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B11104004.png)

![2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11104009.png)
![N-(3-chlorophenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B11104022.png)
